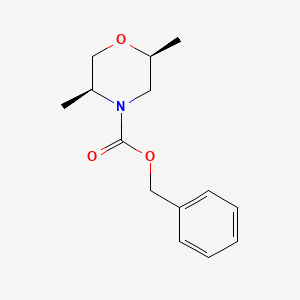
benzyl (2S,5S)-2,5-dimethylmorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2S,5S)-2,5-dimethylmorpholine-4-carboxylate is a chiral compound with potential applications in various fields of scientific research. Its unique structure, which includes a morpholine ring substituted with benzyl and methyl groups, makes it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S,5S)-2,5-dimethylmorpholine-4-carboxylate typically involves the reaction of benzylamine with (2S,5S)-2,5-dimethylmorpholine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve a more sustainable and controlled synthesis, reducing waste and improving yield .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S,5S)-2,5-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like halides or amines replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Benzyl (2S,5S)-2,5-dimethylmorpholine-4-carboxylic acid.
Reduction: Benzyl (2S,5S)-2,5-dimethylmorpholine-4-methanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which benzyl (2S,5S)-2,5-dimethylmorpholine-4-carboxylate exerts its effects depends on its interaction with specific molecular targets. For example, as a ligand, it may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid: Another chiral compound with a piperazine scaffold, used in similar research applications.
(2S,5S)-1-Benzyl-2,5-dimethyl-piperazine: Shares structural similarities and is used in studies related to piperazine derivatives.
Uniqueness
Benzyl (2S,5S)-2,5-dimethylmorpholine-4-carboxylate is unique due to its morpholine ring structure, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl (2S,5S)-2,5-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-11-9-17-12(2)8-15(11)14(16)18-10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m0/s1 |
InChI Key |
WPYBUGPTAGJIKY-RYUDHWBXSA-N |
Isomeric SMILES |
C[C@H]1CN([C@H](CO1)C)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















